molecular formula C15H20ClO6P B14483468 Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester CAS No. 64050-63-1

Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester

Cat. No.: B14483468
CAS No.: 64050-63-1
M. Wt: 362.74 g/mol
InChI Key: SHXULRYOHAXOJS-ZRDIBKRKSA-N
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Description

Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is an organic compound with a complex structure It is characterized by the presence of a phosphoric acid ester group, a chlorobenzyloxycarbonyl group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the chlorobenzyloxycarbonyl group.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, diethyl ester
  • Phosphoric acid, 1-(p-methoxybenzyloxycarbonyl)-1-propen-2-yl diethyl ester
  • Phosphoric acid, 1-(p-nitrobenzyloxycarbonyl)-1-propen-2-yl diethyl ester

Uniqueness

Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is unique due to the presence of the chlorobenzyloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

CAS No.

64050-63-1

Molecular Formula

C15H20ClO6P

Molecular Weight

362.74 g/mol

IUPAC Name

(4-chlorophenyl)methyl (E)-3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C15H20ClO6P/c1-4-20-23(18,21-5-2)22-12(3)10-15(17)19-11-13-6-8-14(16)9-7-13/h6-10H,4-5,11H2,1-3H3/b12-10+

InChI Key

SHXULRYOHAXOJS-ZRDIBKRKSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/C

Canonical SMILES

CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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